2,2'-[2-butene-1,4-diylbis(thio)]bis-1H-benzimidazole
Overview
Description
2,2'-[2-butene-1,4-diylbis(thio)]bis-1H-benzimidazole is a useful research compound. Its molecular formula is C18H16N4S2 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.08163887 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Probes for Trace Detection
A study by Kumar and Chae (2019) introduced thiophene-bis(benzimidazole)-based molecular probes for selective mercury (Hg2+) detection, demonstrating a high sensitivity and specificity. The probes offer a novel approach for detecting Hg2+ and lysine (Lys) through a cascade mechanism, functioning as an "ON−OFF−ON" molecular switch. This application is crucial for environmental monitoring and biochemical assays (Kumar & Chae, 2019).
Antimicrobial Activities
Agh-Atabay, Dulger, and Gucin (2003) synthesized and characterized bisbenzimidazole-derived chelating agents, revealing their broad-spectrum antimicrobial activity. These compounds showed comparable or superior efficacy against various bacteria and fungi, highlighting their potential as novel antimicrobial agents (Agh-Atabay et al., 2003).
Green Synthesis Methods
Nikpassand and Pirdelzendeh (2016) developed a green synthesis approach for benzimidazoles, emphasizing the importance of sustainable and eco-friendly chemical processes. This method presents an alternative pathway for synthesizing benzimidazole derivatives, contributing to the advancement of green chemistry (Nikpassand & Pirdelzendeh, 2016).
Catalytic Activity
Tyson et al. (2015) explored the synthesis and catalytic activity of an SCS bis(N-heterocyclic thione) Pd pincer complex, unveiling its potential in facilitating Suzuki, Heck, and Sonogashira cross-coupling reactions. This study contributes to the field of catalysis, offering insights into the design of efficient catalysts for organic synthesis (Tyson et al., 2015).
Corrosion Inhibition
Abboud et al. (2006) investigated 2,2'-bis(benzimidazole) as a corrosion inhibitor for mild steel in acidic medium. Their findings suggest that these compounds can significantly inhibit corrosion, making them valuable for industrial applications where corrosion resistance is critical (Abboud et al., 2006).
Properties
IUPAC Name |
2-[(E)-4-(1H-benzimidazol-2-ylsulfanyl)but-2-enyl]sulfanyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4S2/c1-2-8-14-13(7-1)19-17(20-14)23-11-5-6-12-24-18-21-15-9-3-4-10-16(15)22-18/h1-10H,11-12H2,(H,19,20)(H,21,22)/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCQQRGPHHIQEG-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC=CCSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC/C=C/CSC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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